1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenethylurea

Description

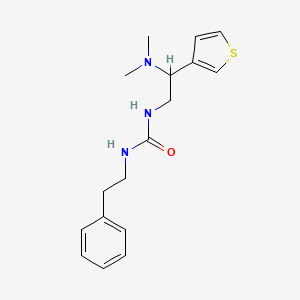

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenethylurea is a urea-based small molecule characterized by a dimethylaminoethyl backbone, a thiophen-3-yl substituent, and a phenethylurea moiety. This compound’s structure combines aromatic heterocyclic (thiophene) and aliphatic amine groups, which are critical for its physicochemical and biological properties. Urea derivatives are widely studied for their diverse pharmacological activities, including kinase modulation, as seen in structurally related compounds like M64HCl (a FAK activator) .

Properties

IUPAC Name |

1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3OS/c1-20(2)16(15-9-11-22-13-15)12-19-17(21)18-10-8-14-6-4-3-5-7-14/h3-7,9,11,13,16H,8,10,12H2,1-2H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRFKFAACUCOTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)NCCC1=CC=CC=C1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenethylurea typically involves a multi-step process:

Formation of the Intermediate: The initial step involves the reaction of thiophene-3-carboxaldehyde with dimethylamine to form the intermediate 2-(dimethylamino)-2-(thiophen-3-yl)ethanol.

Urea Formation: The intermediate is then reacted with phenethyl isocyanate under controlled conditions to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenethylurea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Compounds with substituted functional groups replacing the dimethylamino group.

Scientific Research Applications

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenethylurea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways can vary depending on the specific application, but may include signaling pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings:

Thiophene vs. Pyridine Substituents: The thiophen-3-yl group in the target compound introduces sulfur-mediated electronic effects, contrasting with the pyridin-4-yl group in M63. Thiophene’s lower electronegativity may reduce polar interactions compared to pyridine but enhances lipophilicity . Crystal structure analysis of thiophene derivatives (e.g., (E)-3-dimethylamino-1-(2-thienyl)prop-2-en-1-one) shows planar geometries favoring coordination chemistry, whereas pyridine-based analogs like M64 exhibit higher solubility due to nitrogen’s hydrogen-bonding capacity .

Dimethylaminoethyl Group: The dimethylaminoethyl moiety is shared with sumatriptan-related compounds and M64. This group improves water solubility and may facilitate interactions with cationic binding pockets in enzymes or receptors . Ethyl 4-(dimethylamino) benzoate demonstrates that dimethylamino groups enhance reactivity in polymerization, suggesting similar electron-donating effects in the target compound .

Patent EP 4 121 415 B1 highlights urea derivatives with halogenated aryl groups (e.g., chloro, bromo) showing improved metabolic stability, suggesting the target compound’s phenethyl group may trade stability for flexibility .

Pharmacological and Physicochemical Properties

- Solubility: The dimethylamino group confers higher aqueous solubility than non-amine-containing urea analogs (e.g., halogenated derivatives in EP 4 121 415 B1) .

- Reactivity: Unlike ethyl 4-(dimethylamino) benzoate, which exhibits rapid polymerization, the target compound’s urea backbone likely reduces reactivity, favoring stability .

- Biological Activity : Thiophene-containing compounds often exhibit kinase or receptor modulation (e.g., FAK activation in M64), whereas pyridine or indole derivatives (e.g., sumatriptan analogs) target neurotransmitter pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.